2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that features a unique structure combining a benzodioxine ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which is then reacted with 3,4-dihydro-1H-isoquinoline-4-carboxylic acid under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining purity and yield, apply.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This can lead to the formation of different derivatives.
Substitution: This reaction can occur at various positions on the benzodioxine or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride: A precursor in the synthesis of the target compound.
3,4-dihydro-1H-isoquinoline-4-carboxylic acid: Another precursor used in the synthesis.
2,3-dihydro-1,4-benzodioxine-6-carboxamide: A related compound with different functional groups.
Uniqueness
What sets 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid apart is its combined structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(12-5-6-16-17(9-12)25-8-7-24-16)20-10-13-3-1-2-4-14(13)15(11-20)19(22)23/h1-6,9,15H,7-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBSUYNDBZDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N3CC(C4=CC=CC=C4C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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